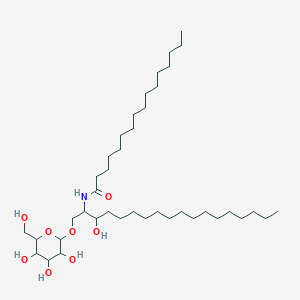
N-Palmitoyl-DL-dihydrogalactocerebroside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Palmitoyl-DL-dihydrogalactocerebroside (PPG) is a sphingolipid that is found in the myelin sheath of the nervous system. It is a synthetic analog of galactocerebroside, which is a natural sphingolipid. PPG has been widely used in scientific research due to its unique properties, including its ability to stimulate myelin formation and promote nerve regeneration. In
作用机制
The mechanism of action of N-Palmitoyl-DL-dihydrogalactocerebroside is not fully understood, but it is believed to involve the stimulation of myelin formation and the promotion of nerve regeneration. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to activate the ERK1/2 signaling pathway, which is involved in the regulation of cell growth and differentiation. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to increase the expression of myelin-related genes, such as myelin basic protein and proteolipid protein. These effects are thought to contribute to the ability of N-Palmitoyl-DL-dihydrogalactocerebroside to stimulate myelin formation and promote nerve regeneration.
Biochemical and Physiological Effects:
N-Palmitoyl-DL-dihydrogalactocerebroside has a number of biochemical and physiological effects that make it a valuable tool for scientific research. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to increase the expression of myelin-related genes, which is important for the formation of myelin. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to promote the survival of oligodendrocytes, which are the cells that produce myelin in the nervous system. Additionally, N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to promote the regeneration of axons, which are the long, slender projections of nerve cells that transmit electrical signals.
实验室实验的优点和局限性
N-Palmitoyl-DL-dihydrogalactocerebroside has several advantages for lab experiments, including its ability to stimulate myelin formation and promote nerve regeneration. N-Palmitoyl-DL-dihydrogalactocerebroside is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of N-Palmitoyl-DL-dihydrogalactocerebroside in lab experiments. For example, N-Palmitoyl-DL-dihydrogalactocerebroside can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-Palmitoyl-DL-dihydrogalactocerebroside can be expensive to produce, which can be a barrier to its use in some research settings.
未来方向
There are many potential future directions for research on N-Palmitoyl-DL-dihydrogalactocerebroside. One area of interest is the use of N-Palmitoyl-DL-dihydrogalactocerebroside in the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of new synthetic analogs of N-Palmitoyl-DL-dihydrogalactocerebroside that may have even greater potential for promoting myelin formation and nerve regeneration. Additionally, further research is needed to fully understand the mechanism of action of N-Palmitoyl-DL-dihydrogalactocerebroside and to explore its potential applications in other areas of scientific research.
合成方法
N-Palmitoyl-DL-dihydrogalactocerebroside can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create N-Palmitoyl-DL-dihydrogalactocerebroside from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of N-Palmitoyl-DL-dihydrogalactocerebroside from precursors. One commonly used method for enzymatic synthesis involves the use of a galactosylceramide synthase enzyme to catalyze the formation of N-Palmitoyl-DL-dihydrogalactocerebroside from galactocerebroside and palmitoyl-CoA.
科学研究应用
N-Palmitoyl-DL-dihydrogalactocerebroside has been used in a wide range of scientific research applications, including studies on myelin formation, nerve regeneration, and neurodegenerative diseases. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to stimulate the formation of myelin, which is the protective coating that surrounds nerve fibers in the nervous system. Myelin is essential for the proper functioning of the nervous system, and damage to myelin can lead to a range of neurological disorders. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to promote nerve regeneration, which is the process by which damaged nerves are repaired. This makes N-Palmitoyl-DL-dihydrogalactocerebroside a promising candidate for the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease.
属性
CAS 编号 |
108392-00-3 |
|---|---|
产品名称 |
N-Palmitoyl-DL-dihydrogalactocerebroside |
分子式 |
C40H79NO8 |
分子量 |
702.1 g/mol |
IUPAC 名称 |
N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44) |
InChI 键 |
BLGKYYVFGMKTEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




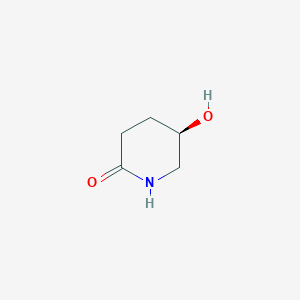
![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
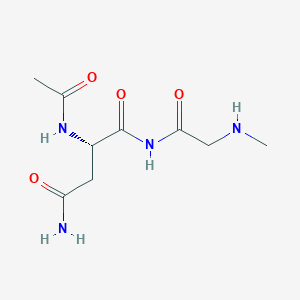
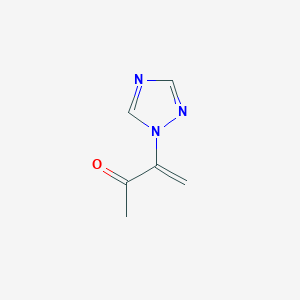

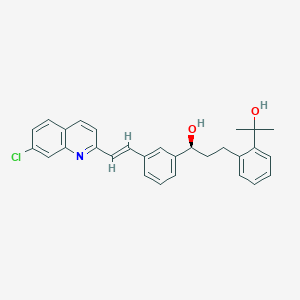
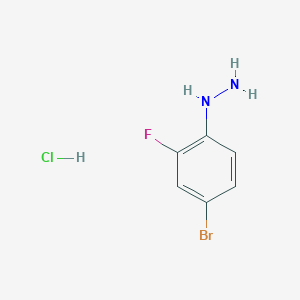

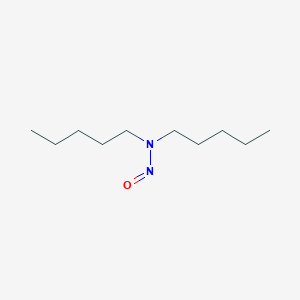
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
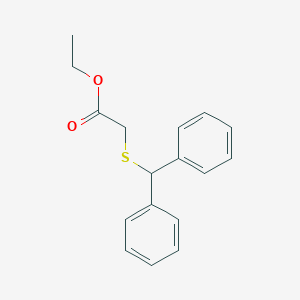
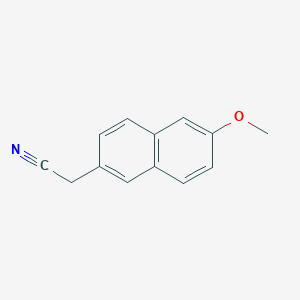
![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)